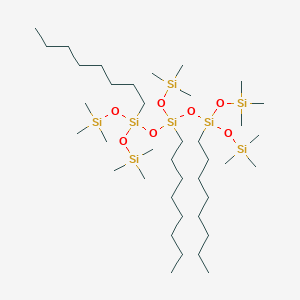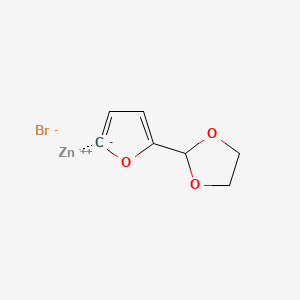
2-(2-Ethyl-1H-imidazol-4-yl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Ethyl-1H-imidazol-4-yl)ethanamine: is a chemical compound with the following properties:
IUPAC Name: this compound
CAS Number: 113741-02-9
Molecular Formula: C₇H₁₃N₃
Molecular Weight: 139.2 g/mol
Description: It is a liquid compound with a molecular structure containing an imidazole ring and an ethylamine side chain.
Preparation Methods
Synthetic Routes: The synthetic preparation of 2-(2-ethyl-1H-imidazol-4-yl)ethanamine involves the following steps:
Imidazole Ring Formation: Start with 2-ethylamine (ethanamine) and react it with glyoxal or glyoxalic acid to form the imidazole ring.
Ethylamine Side Chain Addition: Introduce an ethyl group to the imidazole ring using appropriate reagents and conditions.
Industrial Production: Industrial production methods may vary, but the synthesis typically occurs through efficient and scalable processes.
Chemical Reactions Analysis
Reactivity:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of imidazole derivatives with different oxidation states.
Substitution: Substitution reactions can occur at the imidazole ring, where various functional groups can replace the hydrogen atoms.
Reduction: Reduction of the imidazole ring can yield reduced derivatives.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Substitution: Alkyl halides, acyl chlorides, or other electrophiles.
Reduction: Reducing agents such as sodium borohydride (NaBH₄).
Major Products: The major products depend on the specific reaction conditions and reagents used. Examples include N-alkylated imidazoles and their derivatives.
Scientific Research Applications
2-(2-Ethyl-1H-imidazol-4-yl)ethanamine finds applications in various fields:
Medicine: It may serve as a building block for drug development due to its structural features.
Catalysis: Imidazole derivatives often act as ligands in catalytic processes.
Biological Studies: Researchers explore its interactions with biological targets.
Mechanism of Action
The compound’s mechanism of action likely involves binding to specific receptors or enzymes, affecting cellular processes. Further research is needed to elucidate its precise targets and pathways.
Comparison with Similar Compounds
While 2-(2-Ethyl-1H-imidazol-4-yl)ethanamine is unique due to its ethylamine side chain, similar compounds include:
1H-Imidazole-2-ethanamine: A related compound with a different substitution pattern .
1H-Imidazole-2-ethanamine dihydrochloride:
Properties
Molecular Formula |
C7H13N3 |
|---|---|
Molecular Weight |
139.20 g/mol |
IUPAC Name |
2-(2-ethyl-1H-imidazol-5-yl)ethanamine |
InChI |
InChI=1S/C7H13N3/c1-2-7-9-5-6(10-7)3-4-8/h5H,2-4,8H2,1H3,(H,9,10) |
InChI Key |
ZYEXVVQLCNHUJV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC=C(N1)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![12-Fluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17,19-trien-16-one](/img/structure/B12096208.png)







![4,8-Dibromo-6-(2-ethylhexyl)-1,4-dihydrotriazolo[4,5-f][2,1,3]benzothiadiazole](/img/structure/B12096264.png)
![4,7-Dibromo-[1,2,5]selenadiazolo[3,4-c]pyridine](/img/structure/B12096265.png)
